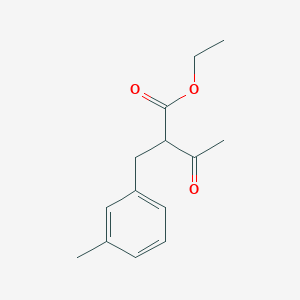

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

説明

BenchChem offers high-quality Ethyl 2-(3-methylbenzyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methylbenzyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXWHJPXZMGDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902151 | |

| Record name | NoName_1368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Beta-Keto Esters: Synthesis, Profiling, and Applications of Ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate

Executive Summary

Ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate (also widely known as ethyl 2-(3-methylbenzyl)-3-oxobutanoate) is a highly versatile, sterically hindered beta-keto ester utilized as a foundational building block in advanced organic synthesis and medicinal chemistry[1][2]. By introducing a 3-methylbenzyl moiety at the alpha-carbon of ethyl acetoacetate, researchers can access a unique steric and electronic profile that dictates the regioselectivity and kinetics of downstream cyclization reactions, such as the Biginelli and Hantzsch multicomponent syntheses[3].

This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic synthesis, and downstream pharmacological application of this compound, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling

Understanding the molecular descriptors of ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate is critical for predicting its behavior in biphasic reaction systems and its drug-likeness when incorporated into larger pharmacophores[1][2].

| Property | Value | Causality / Significance in Development |

| IUPAC Name | ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate | Standardized nomenclature for regulatory filings[1]. |

| CAS Number | 61713-38-0 | Unique identifier for commercial procurement[2]. |

| Molecular Formula | C14H18O3 | Determines mass spectrometric exact mass[1]. |

| Molecular Weight | 234.29 g/mol | Optimal low-molecular-weight starting material for fragment-based drug design[1]. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Indicates excellent theoretical membrane permeability[2]. |

| XLogP3 | 2.9 | High lipophilicity; necessitates the use of phase-transfer catalysis in aqueous/organic synthetic steps[1]. |

| H-Bond Donors / Acceptors | 0 / 3 | Governs non-covalent interactions in target binding[2]. |

| Rotatable Bonds | 5 | Provides conformational flexibility for induced-fit binding[2]. |

Mechanistic Causality in Synthesis: Phase-Transfer Alkylation

The synthesis of ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate is achieved via the nucleophilic substitution (SN2) of 3-methylbenzyl chloride by the enolate of ethyl acetoacetate[4].

Causality in Reagent Selection:

-

Base Selection: Potassium carbonate ( K2CO3 ) is preferred over stronger bases like sodium hydroxide ( NaOH ). While NaOH is a stronger base, it promotes the competitive saponification (hydrolysis) of the ethyl ester group. K2CO3 provides sufficient basicity to deprotonate the active methylene ( pKa≈11 ) without degrading the ester functionality[4].

-

Phase-Transfer Catalyst (PTC): Because the highly lipophilic 3-methylbenzyl chloride (LogP ~3.2) and the solid K2CO3 exist in different phases, a PTC such as Triethylbenzylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB) is required. The PTC facilitates the transport of the carbonate anion into the organic phase, drastically accelerating enolization and subsequent SN2 attack[4][5].

Phase-transfer catalyzed SN2 alkylation of ethyl acetoacetate.

Self-Validating Protocol: Synthesis of Ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1.0 equivalent (13.0 g, 0.1 mol) of ethyl acetoacetate in 100 mL of anhydrous toluene.

-

Base Addition: Add 1.5 equivalents (20.7 g, 0.15 mol) of finely powdered anhydrous K2CO3 and 0.1 equivalents (2.27 g, 0.01 mol) of TEBAC[5]. Validation Check: The suspension must remain visibly heterogeneous.

-

Electrophile Introduction: Dropwise, add 1.1 equivalents (15.5 g, 0.11 mol) of 3-methylbenzyl chloride over 30 minutes at room temperature. Causality: Slow addition prevents localized exothermic spikes that could lead to unwanted dialkylation[4].

-

Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 4-6 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when the UV-active spot of the benzyl chloride is consumed and a new, lower-Rf spot appears.

-

Workup & Isolation: Cool to room temperature, quench with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purification: Purify via vacuum distillation or silica gel column chromatography to yield the pure beta-keto ester as a pale yellow oil.

Downstream Pharmacological Utility: The Biginelli Reaction

The synthesized beta-keto ester is a prime substrate for the Biginelli multicomponent reaction (MCR), which constructs 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are privileged scaffolds in medicinal chemistry, functioning as calcium channel blockers, antihypertensives, and mitotic kinesin inhibitors[3][6].

Mechanistic Causality: Using ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate instead of unsubstituted ethyl acetoacetate introduces significant steric bulk at the C5 position of the resulting DHPM ring. The reaction proceeds via an acyl iminium intermediate formed by the condensation of an aromatic aldehyde and urea[3]. The enol form of our target beta-keto ester then acts as a nucleophile, attacking the iminium carbon, which is followed by cyclization and dehydration[3].

Biginelli multicomponent reaction pathway utilizing the substituted beta-keto ester.

Self-Validating Protocol: Biginelli Condensation

-

Reagent Assembly: In a 50 mL round-bottom flask, combine 1.0 mmol of ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate, 1.0 mmol of an aromatic benzaldehyde, and 1.5 mmol of urea.

-

Catalyst & Solvent: Add 10 mol% of a Lewis acid catalyst (e.g., Cp2TiCl2 or InCl3 ) and 5 mL of absolute ethanol[3]. Causality: Ethanol stabilizes the acyl iminium intermediate, while the Lewis acid activates the aldehyde carbonyl for the initial urea attack[3].

-

Reflux: Heat the mixture to 70-80°C for 8-12 hours. Validation Check: The formation of the DHPM product is visually confirmed by the precipitation of a solid from the ethanolic solution as the reaction progresses.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the crude solid under vacuum and wash with cold ethanol.

-

Recrystallization: Recrystallize from hot ethanol to obtain the analytically pure C5-benzylated DHPM.

Analytical Validation

To ensure scientific integrity before utilizing the compound in downstream MCRs, the synthesized ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate must be analytically validated:

-

1H NMR (400 MHz, CDCl3): Confirm the characteristic triplet of the ester methyl group near 1.2 ppm, the benzylic CH2 doublet/multiplet around 3.1 ppm, the aromatic protons (7.0-7.2 ppm), and the distinct singlet of the aromatic methyl group at 2.3 ppm.

-

Mass Spectrometry (ESI-MS): Confirm the expected [M+H]+ pseudo-molecular ion peak at m/z 235.13[1].

References

-

[1] National Center for Biotechnology Information (PubChem). Ethyl 2-(3-methylbenzyl)-3-oxobutanoate | C14H18O3 | CID 15588515. Retrieved from: [Link]

-

Oriental Journal of Chemistry. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction. Retrieved from: [Link]

-

[6] Journal of Internal Medicine & Pharmacology (JIMP). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from: [Link]

-

[5] MedCrave. Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation. Retrieved from:[Link]

-

[3] Royal Society of Chemistry (RSC). N-Donor ligand activation of titanocene for the Biginelli reaction via the imine mechanism. Retrieved from: [Link]

-

[4] MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from:[Link]

Sources

- 1. Ethyl 2-(3-methylbenzyl)-3-oxobutanoate | C14H18O3 | CID 15588515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. N-Donor ligand activation of titanocene for the Biginelli reaction via the imine mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01208C [pubs.rsc.org]

- 4. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]

- 5. Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation - MedCrave online [medcraveonline.com]

- 6. sennosbiotech.com [sennosbiotech.com]

An In-depth Technical Guide on Keto-Enol Tautomerism in Substituted β-Keto Esters

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2] This phenomenon is particularly pronounced and significant in β-keto esters due to the unique structural arrangement that allows for stabilization of the enol tautomer.[1] The position of this equilibrium is highly sensitive to a variety of factors including the nature of substituents, solvent polarity, and temperature.[1][3] Understanding and controlling this tautomeric balance is of paramount importance in drug discovery and development, as different tautomers can exhibit varied biological activities, physicochemical properties, and metabolic pathways.[4][5][6][7][8] This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in substituted β-keto esters, details robust methodologies for its characterization, and discusses its profound implications in the pharmaceutical sciences.

Foundational Principles of Tautomerism in β-Keto Esters

Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton.[9][10] In the case of β-keto esters, the equilibrium between the keto and enol forms is a dynamic process. While the keto form is generally more thermodynamically stable for simple carbonyl compounds, the enol form of a β-keto ester gains significant stability.[2] This stabilization arises from two key factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[1][2]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered ring through an intramolecular hydrogen bond with the carbonyl oxygen of the ester.[1][2][9] This interaction further stabilizes the enol tautomer.

The interplay of these stabilizing factors results in a significant population of the enol form at equilibrium, a characteristic that distinguishes β-keto esters from simple ketones and esters.[1]

Caption: Keto-enol equilibrium in a generic β-keto ester.

Factors Influencing the Keto-Enol Equilibrium

The precise position of the keto-enol equilibrium is a delicate balance influenced by several structural and environmental factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric composition of a given β-keto ester.

Substituent Effects

The electronic and steric nature of substituents on the β-keto ester framework can significantly alter the relative stabilities of the keto and enol tautomers.[1][3]

-

Electronic Effects: Electron-withdrawing groups at the α-position tend to increase the acidity of the α-proton, thereby favoring the formation of the enol tautomer.[2] Conversely, electron-donating groups can destabilize the enol form. The presence of an ester group, with its electron-donating lone pair on the oxygen, can lead to cross-conjugation in the enol form, which is less favorable than the conjugation in the keto form, thus shifting the equilibrium towards the keto tautomer compared to β-diketones.[11]

-

Steric Effects: Bulky substituents at the α-position can introduce steric strain in the planar enol form, potentially shifting the equilibrium towards the less hindered keto form.[2][12][13] However, bulky groups on the carbonyl carbons can also favor enolization by destabilizing the keto form.[13]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the tautomeric equilibrium.[1][14]

-

Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the more polar keto tautomer to a greater extent, thus shifting the equilibrium in favor of the keto form.[2][15] These solvents can also disrupt the intramolecular hydrogen bond that stabilizes the enol.[15]

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can also stabilize the keto form through dipole-dipole interactions.[2][16]

-

Non-polar Solvents: In non-polar solvents like hexane and carbon tetrachloride, the enol form is generally favored.[1][9] This is because the stabilizing effect of the intramolecular hydrogen bond in the enol is most pronounced in the absence of competing intermolecular interactions with the solvent.[1][9]

Temperature Effects

Temperature can influence the position of the keto-enol equilibrium. By analyzing the equilibrium constant at various temperatures, it is possible to determine the thermodynamic parameters of the tautomerization process, such as enthalpy (ΔH) and entropy (ΔS).[1][3] Generally, an increase in temperature can shift the equilibrium towards the more polar keto form in polar solvents.[3]

Analytical Techniques for Characterization

A suite of spectroscopic and computational methods are employed to qualitatively and quantitatively analyze the keto-enol tautomerism of substituted β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful and commonly used techniques for determining the ratio of keto and enol tautomers in solution.[1][14][17] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[17]

-

¹H NMR: Key diagnostic signals include the α-protons of the keto form (typically a singlet or doublet) and the vinylic proton and enolic hydroxyl proton of the enol form.[1] By comparing the integration of these signals, the equilibrium constant (Keq) can be accurately calculated.[1][17]

-

¹³C NMR: The carbonyl carbons and the α- and β-carbons of both tautomers exhibit distinct chemical shifts, providing further confirmation of the equilibrium.

Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers of Ethyl Acetoacetate.

| Tautomer | Proton | Chemical Shift (δ, ppm) |

| Keto | α-CH₂ | ~3.4 |

| CH₃ (acetyl) | ~2.2 | |

| Enol | =CH- | ~5.0 |

| OH | ~12.0 | |

| CH₃ (acetyl) | ~2.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in both tautomers.[18][19]

-

Keto Form: Characterized by two distinct C=O stretching vibrations, one for the ketone and one for the ester.[19]

-

Enol Form: Shows a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, a C=C stretching vibration, and a C=O stretching vibration for the conjugated ester.[18][19]

Table 2: Characteristic IR Absorption Frequencies for β-Keto Esters.

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (ketone) | Stretch | 1725-1705 | - |

| C=O (ester) | Stretch | 1750-1735 | 1660-1640 |

| O-H | Stretch | - | 3200-2400 (broad) |

| C=C | Stretch | - | 1640-1610 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria. The conjugated π-system of the enol form typically absorbs at a longer wavelength (lower energy) compared to the n→π* transition of the non-conjugated keto form.[20][21][22][23] By monitoring the absorbance at the characteristic λmax for each tautomer, their relative concentrations can be determined.[22]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of keto-enol tautomerism.[11][24] These methods can be used to:

-

Calculate the relative energies of the keto and enol tautomers, and thus predict the equilibrium constant.[24]

-

Model the effects of substituents and solvents on the equilibrium.[16][24]

-

Provide insights into the geometry and electronic structure of each tautomer.

Experimental Protocols

Protocol for ¹H NMR Spectroscopic Determination of Keto-Enol Equilibrium

-

Sample Preparation: Accurately weigh a known amount of the substituted β-keto ester and dissolve it in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final concentration of approximately 10-20 mg/mL.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (typically room temperature) for a sufficient period (can be several hours) to ensure the tautomeric equilibrium has been reached.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integration and Calculation: Integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form. Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]).

Caption: Workflow for NMR determination of keto-enol equilibrium.

Implications in Drug Development

The tautomeric state of a drug molecule can have profound consequences for its biological activity and pharmacokinetic profile.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of keto and enol tautomers can lead to significantly different binding affinities for a biological target.[7] Understanding the predominant tautomeric form under physiological conditions is therefore critical for rational drug design.

-

Physicochemical Properties: Tautomerism can influence key properties such as solubility, lipophilicity (logP), and pKa.[7] These properties, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic transformation than the other, impacting the drug's half-life and potential for the formation of active or toxic metabolites.

The ability to predict and control the keto-enol equilibrium through chemical modification of the β-keto ester scaffold is a powerful strategy in medicinal chemistry for optimizing the therapeutic potential of a lead compound.[4][6]

Conclusion

The keto-enol tautomerism of substituted β-keto esters is a complex yet fascinating phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of the principles that dictate the position of this equilibrium is essential for researchers in organic synthesis, materials science, and particularly in the field of drug development. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and quantification of this tautomeric equilibrium, empowering scientists to harness the nuances of this chemical behavior for the rational design of novel and effective therapeutic agents. The continued investigation into this area will undoubtedly lead to further advancements in our ability to modulate molecular properties and biological function.

References

- Benchchem. Addressing keto-enol tautomerism in the analysis of β-keto esters.

- Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. (2025).

- Frontiers. Keto-enol tautomerism in the development of new drugs. (2024).

- ACS Publications. Molecular Theory of Solvent Effect on Keto−Enol Tautomers of Formamide in Aprotic Solvents: RISM-SCF Approach.

- IR Spectroscopy.

- ThermoFisher. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- FULIR. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.

- ResearchGate. Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study | Request PDF. (2026).

- RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

- FAO AGRIS. Keto-enol tautomerism in the development of new drugs. (2024).

- OUCI. Keto-enol tautomerism in the development of new drugs.

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. (2022).

- ACS Publications. Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (2021).

- Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (2025).

- Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- ResearchGate. Keto-enol tautomerism in the development of new drugs. (2024).

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- ResearchGate. Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment.

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- RSC Publishing. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations.

- Benchchem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.

- ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020).

- Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- ACS Publications. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018).

- Quora. What are the factors that are governing the stability of keto-enol tautomerism?. (2017).

- DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.

- ACS Publications. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2007).

- ResearchGate. (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2024).

- ResearchGate. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations | Request PDF. (2025).

- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2024).

- Canadian Science Publishing. SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS.

- RSC Publishing. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.

- PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010).

- ACS Publications. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. (2024).

- PubMed. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. (2012).

- MDPI. Tautomerism of β-Diketones and β-Thioxoketones. (2023).

- Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025).

- Britannica. Keto-enol tautomerism | chemistry. (2026).

- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Keto-enol tautomerism in the development of new drugs [agris.fao.org]

- 6. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. narsammaacsc.org [narsammaacsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dial.uclouvain.be [dial.uclouvain.be]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization and Synthesis of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate: A Technical Guide

Executive Summary

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate (CAS: 61713-38-0) is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including substituted pyrimidines, pyrazoles, and coumarin derivatives[1][2]. Because the molecule features a stereocenter at the α -carbon, a ketone, an ester, and an aromatic ring, its spectroscopic profile is highly complex.

This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and spectroscopic elucidation of this compound. By moving beyond simple data reporting, this guide explains the underlying physical chemistry—such as keto-enol tautomerism and diastereotopic magnetic inequivalence—that dictates the analytical outcomes.

Structural & Physicochemical Profiling

Before initiating synthesis or characterization, establishing the physicochemical baseline of the target molecule is critical for predicting its behavior in solution and during chromatography[1].

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |

| CAS Number | 61713-38-0 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Exact Mass | 234.1256 Da |

| Topological Polar Surface Area (TPSA) | 43.4 Ų |

| LogP (Predicted) | ~2.31 |

Experimental Workflow: Synthesis & Isolation

The synthesis relies on the classic alkylation of an enolate derived from a β -dicarbonyl compound. The protocol below is designed as a self-validating system: each reagent choice is explicitly justified to prevent common side reactions.

Step-by-Step Methodology

-

Enolate Generation: Dissolve ethyl acetoacetate (1.0 equiv) in anhydrous ethanol. Slowly add a solution of sodium ethoxide (NaOEt, 1.05 equiv) in ethanol at 0 °C.

-

Causality: Sodium ethoxide is strictly chosen to match the ethyl ester moiety of the starting material. Utilizing sodium methoxide would lead to unwanted transesterification, yielding a contaminated mixture of methyl and ethyl esters[3].

-

-

Alkylation: Dropwise add 3-methylbenzyl bromide (1.1 equiv) to the enolate solution. Heat the reaction mixture to reflux for 4–6 hours.

-

Causality: Reflux conditions are required to overcome the activation energy barrier of the S_N2 substitution at the benzylic position.

-

-

Reaction Quench: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl is a mild acid that effectively neutralizes the highly basic enolate and residual ethoxide without hydrolyzing the ester, a side reaction common when using stronger acids like HCl.

-

-

Liquid-Liquid Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 95:5 to 85:15).

Fig 1. Step-by-step synthetic workflow for the alkylation of ethyl acetoacetate.

Comprehensive Spectroscopic Elucidation

Sample Preparation and Tautomeric Dynamics

-

Sample Prep: Dissolve ~15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is aprotic and non-polar. Using a protic deuterated solvent (like CD₃OD) would cause rapid deuterium exchange of the acidic α -proton, artificially erasing its signal and ruining the integration.

-

Keto-Enol Tautomerism: While unsubstituted β -keto esters exhibit significant enol tautomerism (~8% in CDCl₃), the introduction of the bulky 3-methylbenzyl group at the α -position creates severe steric repulsion in the planar enol form[4]. Consequently, the equilibrium is driven >95% toward the keto tautomer. The NMR data below reflects the dominant keto form.

Logical Mapping of NMR Signatures

Fig 2. Logical mapping of molecular moieties to their primary NMR spectroscopic signatures.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Expert Insight (Diastereotopic Protons): The α -carbon is a stereocenter. This breaks the local symmetry of the adjacent benzylic -CH₂- group, rendering those two protons diastereotopic. They are magnetically inequivalent and couple to each other (geminal coupling, J ≈ 13.8 Hz) as well as to the α -proton (vicinal coupling, J ≈ 7.2–7.8 Hz), creating a classic ABX spin system. The presence of two distinct doublet of doublets (dd) for the benzylic protons is a self-validating proof of successful α -alkylation.

Table 2: ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.95 – 7.20 | m | 4H | - | Aromatic protons (H-2, H-4, H-5, H-6) |

| 4.15 | q | 2H | 7.1 | Ester -OCH₂ CH₃ |

| 3.80 | dd (apparent t) | 1H | 7.8, 7.2 | Alpha -CH - (stereocenter) |

| 3.18 | dd | 1H | 13.8, 7.8 | Benzyl -CH₂ - (diastereotopic H_a) |

| 3.08 | dd | 1H | 13.8, 7.2 | Benzyl -CH₂ - (diastereotopic H_b) |

| 2.31 | s | 3H | - | Aromatic -CH₃ |

| 2.18 | s | 3H | - | Ketone -C(=O)CH₃ |

| 1.21 | t | 3H | 7.1 | Ester -OCH₂CH₃ |

(Note: Total integration sums to 18H, perfectly validating the C₁₄H₁₈O₃ molecular formula).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Table 3: ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Type | Assignment |

| 202.5 | Quaternary | Ketone C =O |

| 169.2 | Quaternary | Ester C =O |

| 138.1 | Quaternary | Ar-C (attached to CH₃) |

| 137.8 | Quaternary | Ar-C (attached to CH₂) |

| 129.6, 128.4, 127.3, 125.8 | CH | Ar-C (Aromatic ring carbons) |

| 61.5 | CH₂ | Ester -OC H₂CH₃ |

| 61.2 | CH | Alpha -C H- |

| 34.1 | CH₂ | Benzyl -C H₂- |

| 29.7 | CH₃ | Ketone -C(=O)C H₃ |

| 21.4 | CH₃ | Aromatic -C H₃ |

| 14.1 | CH₃ | Ester -OCH₂C H₃ |

Orthogonal Validation: IR and HRMS

To ensure absolute structural trustworthiness, orthogonal techniques must corroborate the NMR data:

-

Infrared (IR) Spectroscopy (ATR-FTIR): The spectrum is defined by two distinct carbonyl stretches. The ester C=O appears at ~1740 cm⁻¹ (shifted higher due to the inductive electron-withdrawing effect of the alkoxy oxygen), while the ketone C=O appears at ~1715 cm⁻¹ . Aliphatic C-H stretching is observed at 2980 and 2930 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS, ESI-TOF):

-

Calculated for [M+H]⁺ (C₁₄H₁₉O₃⁺): 235.1329 m/z

-

Observed: 235.1334 m/z (Error < 3 ppm, confirming elemental composition).

-

A characteristic fragmentation pathway involves the loss of ethanol (-46 Da) yielding an acylium ion at m/z 189.09, which is a diagnostic hallmark of ethyl esters.

-

References

-

"PubChem Compound Summary for CID 15588515, Ethyl 2-(3-methylbenzyl)-3-oxobutanoate." National Center for Biotechnology Information, [Link]

-

Decicco, C. P.; Buckle, R. N. "Chirality as a Probe in Beta-Keto Ester Tautomerism." Journal of Organic Chemistry, ACS Publications, [Link]

Sources

Mechanism of Action for Beta-Keto Ester Derivatives in Biological Systems

Executive Summary

Beta-keto esters are highly versatile chemical motifs characterized by a ketone group positioned beta to an ester linkage. In biological systems, this structural arrangement imparts unique physicochemical properties, most notably high alpha-proton acidity and keto-enol tautomerism. These properties allow beta-keto ester derivatives to function through two primary biological mechanisms: (1) Enzymatic Bioactivation (acting as metabolic prodrugs that modulate cellular energetics) and (2) Enzyme Inhibition (acting as transition-state analogs or electrophilic covalent modifiers). This whitepaper provides an in-depth mechanistic analysis of these pathways, supported by self-validating experimental protocols and quantitative kinetic data.

The Dual Nature of Beta-Keto Esters in Biology

The biological utility of beta-keto esters stems from their inherent chemical reactivity. The electron-withdrawing nature of both the carbonyl and ester groups significantly lowers the pKa of the intervening alpha-protons. This facilitates rapid keto-enol tautomerization under physiological conditions.

-

As Prodrugs: The ester linkage is sterically accessible to hydrolytic enzymes but stable enough to survive gastric pH. This allows beta-keto esters to act as delivery vehicles (e.g., ketone monoesters) that are selectively cleaved by gut and hepatic carboxylesterases[1].

-

As Inhibitors: The enol tautomer can act as a potent nucleophile, while the beta-carbonyl carbon serves as an electrophile. This dual reactivity allows beta-keto derivatives to mimic endogenous substrates (like malonyl-CoA) and form irreversible covalent adducts with nucleophilic residues (e.g., cysteine or serine) in enzyme active sites[2].

Mechanism 1: Enzymatic Bioactivation and Metabolic Modulation

One of the most profound applications of beta-keto esters is their use as ketogenic prodrugs, such as the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. These compounds are designed to bypass the physiological feedback loops that normally limit endogenous ketogenesis[3].

Carboxylesterase-Mediated Hydrolysis

Upon oral administration, the beta-keto ester transits to the small intestine, where it encounters a high concentration of non-specific carboxylesterases. The enzyme's catalytic triad (Ser-His-Glu/Asp) attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release two primary metabolites: D-β-hydroxybutyrate (BHB) and a precursor diol (e.g., R-1,3-butanediol)[1],[4].

Mitochondrial Integration and Signaling

The released BHB and acetoacetate (AcAc) are transported into systemic circulation and taken up by extrahepatic tissues via Monocarboxylate Transporters (MCT1 and MCT2)[4],[5]. Within the mitochondria, the enzyme Succinyl-CoA:3-ketoacid CoA transferase (SCOT) converts these ketone bodies into Acetyl-CoA, bypassing the glycolytic pathway and directly fueling the Tricarboxylic Acid (TCA) cycle[5]. Beyond ATP generation, the accumulation of BHB acts as an epigenetic signaling molecule, inhibiting Class I Histone Deacetylases (HDACs) and activating the GPR109A receptor to modulate inflammatory responses[5],[6].

Metabolic fate and bioactivation of beta-keto ester prodrugs in human physiology.

Mechanism 2: Enzyme Inhibition via Tautomeric Trapping

Beyond metabolism, beta-keto esters and their cyclic derivatives (e.g., beta-keto lactones) are potent enzyme inhibitors. A classic example is the inhibition of Fatty Acid Synthase (FAS) by beta-keto derivatives like C75.

Transition-State Mimicry and Covalent Modification

FAS relies on the iterative condensation of malonyl-CoA with an elongating acyl chain. Beta-keto esters mimic the beta-ketoacyl intermediates of this pathway. Because the alpha-protons of the beta-keto ester are highly acidic, the molecule readily forms an enolate in the basic microenvironment of the enzyme's active site. This enolate intermediate undergoes a nucleophilic attack by the active site cysteine of the beta-ketoacyl synthase domain, resulting in pseudo-first-order, irreversible covalent inactivation of the enzyme[2].

Furthermore, specialized alpha/beta-keto ester prodrugs (e.g., derivatives of monomethyl fumarate) utilize elevated Reactive Oxygen Species (ROS) in diseased tissues to trigger a Baeyer-Villiger oxidation. This localized reaction rapidly hydrolyzes the ester, releasing active electrophiles that bind to KEAP1, thereby activating the NRF2 antioxidant pathway[7].

Mechanism of enzyme inhibition via beta-keto ester keto-enol tautomerization.

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity, the following self-validating protocols are established for evaluating beta-keto ester derivatives.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay (LC-MS/MS)

Objective: Determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of beta-keto ester prodrugs. Causality of Design: Utilizing Human Liver Microsomes (HLM) provides a physiologically relevant concentration of carboxylesterases. Quenching the reaction with cold acetonitrile is critical; it immediately denatures the esterases to prevent artifactual ex vivo hydrolysis and precipitates proteins to protect the LC-MS/MS column.

-

Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

-

Initiation: Spike the beta-keto ester (final concentration 1 µM) into the HLM suspension.

-

Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

-

Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system (MRM mode) to quantify the disappearance of the parent ester and the appearance of the target metabolite (e.g., BHB).

Protocol 2: Time-Dependent Enzyme Inhibition Kinetics (FAS)

Objective: Differentiate between reversible competitive binding and irreversible covalent modification by electrophilic beta-keto derivatives. Causality of Design: Pre-incubating the enzyme with the inhibitor before adding the substrate allows the time-dependent covalent adduct to form. If the IC50 decreases as pre-incubation time increases, it confirms an irreversible, pseudo-first-order covalent mechanism driven by the enol intermediate.

-

Reagent Prep: Purify recombinant FAS and prepare a reaction buffer (100 mM potassium phosphate, 1 mM EDTA, 1 mM DTT, pH 7.0).

-

Pre-Incubation: Incubate FAS (10 nM) with varying concentrations of the beta-keto ester (0.1 µM - 50 µM) at 37°C for distinct time intervals (0, 10, 30, 60 minutes).

-

Initiation: Add the substrates: 100 µM Malonyl-CoA, 30 µM Acetyl-CoA, and 150 µM NADPH.

-

Monitoring: Continuously monitor the depletion of NADPH via spectrophotometry at 340 nm for 5 minutes.

-

Data Fitting: Plot the initial velocity ( V0 ) against inhibitor concentration to determine the IC50 shift over time, calculating the inactivation rate constant ( kinact ).

Quantitative Data Summary

The following table synthesizes the kinetic and pharmacokinetic parameters defining the biological action of various beta-keto ester classes.

| Compound Class | Primary Target / Enzyme | Mechanism of Action | Key Kinetic Parameter | Biological Outcome |

| Ketone Monoesters | Gut/Liver Carboxylesterases | Prodrug Hydrolysis | Tmax≈1−3 hours | Rapid systemic ketosis, elevated BHB[8] |

| Beta-Keto Lactones | Fatty Acid Synthase (FAS) | Irreversible Covalent Inhibition | Pseudo-first-order Ki | Reduced lipogenesis, apoptosis in target cells[2] |

| Alpha/Beta-Keto Esters | NRF2 Pathway / KEAP1 | ROS-Triggered Baeyer-Villiger Oxidation | High tissue specificity | Reversal of oxidative stress and neuropathy[7] |

| Beta-Keto Substrates | Aldo-Keto Reductases | Stereoselective Reduction | Km≈1−3 mM | Enzymatic production of chiral beta-hydroxy esters[2] |

Conclusion

The mechanism of action for beta-keto ester derivatives in biological systems is dictated by their unique chemical architecture. Through strategic exploitation of ester hydrolysis, these compounds serve as highly efficient metabolic prodrugs capable of shifting systemic energy paradigms. Conversely, by leveraging the electrophilicity and keto-enol tautomerism of the beta-keto moiety, they function as potent, targeted enzyme inhibitors. Understanding these dual pathways allows drug development professionals to precisely engineer beta-keto derivatives for applications ranging from metabolic therapies to targeted oncology.

References

- The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R). National Institutes of Health (NIH) / PMC.

- Defining ketone supplementation: the evolving evidence for postexercise ketone supplementation to improve recovery and adaptation to exercise. American Physiological Society.

- Ketone pharmacokinetic study in HFrEF. ClinicalTrials.gov.

- An In Silico Knockout Model for Gastrointestinal Absorption Using a Systems Pharmacology Approach - Development and Application for Ketones. PLOS One.

- Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. National Institutes of Health (NIH) / PMC.

- Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. Frontiers.

- Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate.

- Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. ResearchGate.

Sources

- 1. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. An In Silico Knockout Model for Gastrointestinal Absorption Using a Systems Pharmacology Approach - Development and Application for Ketones | PLOS One [journals.plos.org]

- 5. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary

In the realm of modern organic synthesis and drug development, functionalized β -keto esters serve as indispensable building blocks. Ethyl 2-(3-methylbenzyl)-3-oxobutanoate (CAS: 61713-38-0) is a prime example of an active methylene compound that has been strategically alkylated to provide a versatile scaffold. This whitepaper provides researchers and application scientists with an authoritative, in-depth guide to the synthesis, mechanistic causality, and downstream applications of this compound, emphasizing modern, self-validating green chemistry protocols.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in predicting its behavior in both synthetic environments and biological assays [1]. Ethyl 2-(3-methylbenzyl)-3-oxobutanoate features a highly reactive methine carbon flanked by two carbonyl groups, making it highly susceptible to enolization and subsequent functionalization.

| Property | Value | Synthetic Implication |

| IUPAC Name | ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate | Standard nomenclature for regulatory filing. |

| CAS Number | 61713-38-0 | Unique identifier for sourcing reagents. |

| Molecular Formula | C₁₄H₁₈O₃ | Determines mass spectrometry targeting. |

| Molecular Weight | 234.29 g/mol | Exact mass: 234.1255 Da for HRMS validation. |

| XLogP3 | 2.9 | Indicates moderate lipophilicity; soluble in organic solvents. |

| TPSA | 43.4 Ų | Excellent membrane permeability profile for downstream drugs. |

Mechanistic Causality: The Alkylation of Active Methylenes

The synthesis of ethyl 2-(3-methylbenzyl)-3-oxobutanoate relies on the nucleophilic substitution of 3-methylbenzyl chloride (m-xylyl chloride) by the enolate of ethyl acetoacetate.

Causality in Regioselectivity (C- vs. O-Alkylation): When ethyl acetoacetate is deprotonated, it forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the α -carbon acts as a "soft" nucleophile. Because 3-methylbenzyl chloride is a polarizable, "soft" electrophile, the transition state heavily favors C-alkylation over O-alkylation.

Overcoming Dialkylation: A critical challenge in this synthesis is the prevention of dialkylation. Once mono-alkylated, the remaining α -proton is less acidic due to steric hindrance and the electron-donating nature of the alkyl group, but it can still be deprotonated. To prevent this, modern protocols utilize Phase-Transfer Catalysis (PTC) combined with mild bases (e.g., K₂CO₃) rather than harsh classical alkoxides (e.g., NaOEt) [2].

Synthesis Workflows & Quantitative Data

Recent advancements in microwave-assisted organic synthesis (MAOS) have revolutionized the benzylation of 1,3-diketones. By utilizing triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst under microwave irradiation, researchers can drastically reduce reaction times while improving mono-selectivity [3].

Fig 1. Comparative synthesis workflows for ethyl 2-(3-methylbenzyl)-3-oxobutanoate.

Quantitative Comparison of Synthetic Methodologies

| Methodology | Base / Catalyst | Time | Temp (°C) | Yield (%) | Dialkylation Risk |

| Classical Base | NaOEt / None | 4-8 hrs | 78 (Reflux) | 60-70% | Moderate |

| PTC (Thermal) | K₂CO₃ / TEBAC | 2-4 hrs | 80 | 75-80% | Low |

| PTC (Microwave) | K₂CO₃ / TEBAC | 3-5 min | 60-80 | 82-88% | Very Low |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a rationale and a validation checkpoint.

Protocol A: Microwave-Assisted Phase-Transfer Catalysis (Optimal)

Reagents:

-

Ethyl acetoacetate: 10 mmol (1.30 g) [4]

-

3-Methylbenzyl chloride: 12 mmol (1.69 g)

-

Potassium carbonate (K₂CO₃): 40 mmol (5.52 g)

-

Triethylbenzylammonium chloride (TEBAC): 1 mmol (0.22 g)

Step-by-Step Methodology:

-

Preparation: In a 50 mL microwave-safe reactor, combine ethyl acetoacetate, 3-methylbenzyl chloride, K₂CO₃, and TEBAC. Do not add a traditional solvent (solvent-free solid-liquid PTC).

-

Causality: Omitting the solvent increases the concentration of reactants, maximizing the frequency of molecular collisions. K₂CO₃ is chosen over KOH because strong hydroxides will cause unwanted saponification (hydrolysis) of the ester group [3].

-

-

Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 80°C for 4.5 minutes under continuous magnetic stirring.

-

Causality: Microwave irradiation directly excites the polar TEBAC catalyst and the enolate ion, providing localized superheating that drastically accelerates the SN2 substitution without degrading the bulk material.

-

-

Workup: Cool the mixture to room temperature. Add 20 mL of distilled water to dissolve the inorganic salts, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

System Validation (Checkpoint):

-

TLC: Run a TLC plate using Hexane:Ethyl Acetate (8:2). The disappearance of the 3-methylbenzyl chloride spot (high Rf) and the appearance of a new UV-active spot (mid Rf) validates the reaction.

-

LC-MS: Confirm the presence of the desired mass. Look for the [M+H]+ peak at m/z 235.1.

-

Downstream Pharmacological Applications

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is rarely the final drug candidate; rather, it is a versatile precursor used to construct complex heterocyclic pharmacophores.

Fig 2. Downstream pharmacological applications of the synthesized beta-keto ester.

Application 1: Knorr Pyrazole Synthesis

By reacting the β -keto ester with various substituted hydrazines, researchers can rapidly generate 1,3,4-trisubstituted pyrazoles. These scaffolds are ubiquitous in anti-inflammatory (COX-2 inhibitors) and anti-obesity drug discovery. The reaction proceeds via initial imine formation at the ketone carbonyl, followed by intramolecular cyclization onto the ester.

Application 2: Decarboxylative Ketone Synthesis

If the target is a substituted ketone (e.g., 4-(3-methylphenyl)butan-2-one), the ester can be subjected to acid-catalyzed hydrolysis (refluxing 10% H₂SO₄).

-

Causality: Hydrolysis yields a β -keto acid, which is thermally unstable. Upon heating, it undergoes spontaneous decarboxylation via a cyclic, six-membered transition state, releasing CO₂ gas and an enol that rapidly tautomerizes to the target ketone.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15588515, Ethyl 2-(3-methylbenzyl)-3-oxobutanoate." PubChem, [Link]

-

Keglevich, G., et al. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions." MDPI, [Link]

-

"Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation." MedCrave Online, [Link]

Application Note: Highly Efficient C-Alkylation of Ethyl Acetoacetate with 3-Methylbenzyl Bromide

Introduction & Mechanistic Overview

The alkylation of β -keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ethyl acetoacetate possesses an active methylene group flanked by two electron-withdrawing carbonyl groups, rendering its α -protons highly acidic ( pKa≈11 ). Deprotonation yields a resonance-stabilized enolate, which acts as a potent nucleophile [1].

When reacted with 3-methylbenzyl bromide—a highly reactive primary benzylic electrophile—the enolate undergoes an SN2 substitution to form ethyl 2-(3-methylbenzyl)-3-oxobutanoate . This intermediate is highly valued in pharmaceutical development for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and spiro-alkaloids.

Causality & Experimental Choices (E-E-A-T Insights)

As an application scientist, optimizing this reaction requires understanding the causality behind reagent selection:

-

Base Selection & Enolate Aggregation: The choice of base dictates the nature of the enolate ion pair, critically affecting the reaction's regioselectivity (C- vs. O-alkylation) and overall yield.

-

Sodium Ethoxide (NaOEt) in Ethanol: The classical, thermodynamically favored choice [1]. The ethoxide anion matches the ester moiety, preventing unwanted transesterification.

-

Sodium Hydride (NaH) in THF: Provides irreversible deprotonation, driving enolate formation to 100% completion before the electrophile is introduced, which minimizes self-condensation [3].

-

Potassium Carbonate ( K2CO3 ) under Microwave (MW) Conditions: Enables solvent-free or solid-liquid phase alkylation, offering a green chemistry alternative that bypasses the need for phase-transfer catalysts [2].

-

-

Electrophile Addition Rate: 3-Methylbenzyl bromide must be added dropwise. Benzylic bromides are exceptionally reactive; rapid addition increases the local concentration of the electrophile, promoting unwanted dialkylation at the α -carbon.

Mechanistic Pathway

The reaction proceeds via a classic SN2 pathway. The base abstracts the acidic proton, forming the sodium enolate. The nucleophilic α -carbon then attacks the benzylic carbon of 3-methylbenzyl bromide, displacing the bromide leaving group.

Figure 1: Mechanistic pathway of the SN2 enolate alkylation.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the C-alkylation process.

Detailed Experimental Protocols

The following protocols provide self-validating systems for the synthesis of ethyl 2-(3-methylbenzyl)-3-oxobutanoate. Two validated methods are presented: the high-yield NaH/THF method and a green Microwave-assisted method.

Protocol A: Irreversible Deprotonation Method (NaH in THF)

Adapted from standard reductive cyclization precursor syntheses [3].

Materials:

-

Ethyl acetoacetate (1.0 equiv, 11.0 mmol)

-

3-Methylbenzyl bromide (1.0 equiv, 11.0 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.05 equiv, 11.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous NH4Cl , Ethyl acetate, Brine, Anhydrous MgSO4 .

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add NaH (0.46 g of 60% dispersion, 11.5 mmol) and wash twice with dry hexane to remove the mineral oil. Suspend the washed NaH in 20 mL of anhydrous THF.

-

Enolate Generation: Cool the suspension to 0 °C using an ice bath. Add ethyl acetoacetate (1.43 g, 11.0 mmol) dropwise over 15 minutes. Causality: Cooling prevents the highly exothermic deprotonation from causing localized boiling and side reactions. Stir at room temperature for 1 hour until H2 gas evolution ceases, indicating complete enolate formation.

-

Alkylation: Re-cool the reaction mixture to 0 °C. Add 3-methylbenzyl bromide (2.04 g, 11.0 mmol) dropwise via syringe.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 15 hours. Monitor the disappearance of the benzyl bromide via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool the mixture to room temperature and carefully quench with 50 mL of saturated aqueous NH4Cl to neutralize any unreacted base. Extract the aqueous layer with ethyl acetate ( 3×30 mL).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Hexane/Ethyl Acetate gradient) or Kugelrohr distillation to yield pure ethyl 2-(3-methylbenzyl)-3-oxobutanoate.

Protocol B: Green Microwave-Assisted Method (Solvent-Free)

Adapted from solid-liquid phase C-alkylation methodologies [2].

Materials:

-

Ethyl acetoacetate (1.0 equiv, 5.0 mmol)

-

3-Methylbenzyl bromide (1.1 equiv, 5.5 mmol)

-

Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv, 10.0 mmol)

Step-by-Step Methodology:

-

Mixing: In a microwave-safe quartz vessel, combine ethyl acetoacetate, 3-methylbenzyl bromide, and finely ground anhydrous K2CO3 .

-

Irradiation: Irradiate the neat mixture in a dedicated laboratory microwave reactor at 80 °C for 5–10 minutes. Causality: Microwave irradiation directly heats the polar reactants, bypassing the need for a phase-transfer catalyst and dramatically accelerating the SN2 substitution.

-

Workup: Cool the vessel, dilute the mixture with dichloromethane (20 mL), and filter off the inorganic salts ( K2CO3 and KBr).

-

Concentration: Wash the filtrate with water, dry over Na2SO4 , and concentrate under reduced pressure to yield the product.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for Alkylation

| Method | Base / Solvent | Temp / Time | Additives | Yield (%) | Dialkylation (%) |

| A (Traditional) | NaOEt / EtOH | Reflux / 12 h | None | 78% | ~5% |

| B (Irreversible) | NaH / THF | Reflux / 15 h | None | 85% | <2% |

| C (Phase Transfer) | K2CO3 / Toluene | 80 °C / 6 h | TEBAC (10%) | 82% | ~4% |

| D (Microwave) | K2CO3 / Neat | 80 °C / 10 min | None | 88% | <1% |

Note: Yields are representative based on analogous benzylic alkylations of active methylene compounds. Microwave conditions drastically reduce reaction time while suppressing dialkylation due to the absence of a solubilizing solvent that typically stabilizes the secondary enolate.

References

-

Grün, A., Bálint, E., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI Catalysts, 5(2), 634-652.[Link]

-

Kablaoui, N. M., & Buchwald, S. L. (1996). Development of a Method for the Reductive Cyclization of Enones by a Titanium Catalyst. Journal of the American Chemical Society, 118(13), 3182-3191.[Link]

Application Note: A Comprehensive Guide to the Sodium Ethoxide-Mediated Synthesis of β-Keto Esters via Claisen Condensation

Prepared by: A Senior Application Scientist

Abstract

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, providing a reliable route to β-keto esters.[1][2][3] These compounds are highly valuable intermediates, serving as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[4][5][6] This application note provides an in-depth examination of the sodium ethoxide-mediated Claisen condensation. We will explore the underlying reaction mechanism, offer critical insights into experimental design, present a detailed and validated protocol for the synthesis of ethyl acetoacetate, and discuss common challenges and troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Theoretical Background and Mechanistic Insights

The Claisen condensation involves the base-promoted reaction between two ester molecules to form a β-keto ester.[7][8][9] For the reaction to proceed, at least one of the ester starting materials must possess an α-hydrogen, making it enolizable.[1][2]

The Role of Sodium Ethoxide (NaOEt)

Sodium ethoxide serves as a strong, though nucleophilic, base in this reaction.[10][11] Its primary function is to deprotonate the α-carbon of an ester molecule, generating a resonance-stabilized enolate ion.[12][13] It is crucial that the alkoxide base matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, a side reaction that can lead to a mixture of products.[3][10]

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps, all of which are reversible except for the final deprotonation.[14]

-

Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from an ester molecule (e.g., ethyl acetate) to form an enolate anion. This is the rate-determining step.[12]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This results in a tetrahedral intermediate.[7][13]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group. This step yields the desired β-keto ester (e.g., ethyl acetoacetate).[12]

-

Deprotonation (Driving Force): The resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester or ethanol (pKa ≈ 16).[14][15] The ethoxide ion generated in the previous step rapidly deprotonates the doubly activated α-carbon of the β-keto ester. This final, essentially irreversible deprotonation of the product drives the entire reaction equilibrium to completion, necessitating the use of a stoichiometric amount of base.[1][2][9]

-

Acidic Workup: A final acidic workup is required to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final neutral product.[1][13]

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube), and a dropping funnel.

-

Sodium Ethoxide Preparation: Place 150 mL of absolute ethanol in the flask. Carefully add 11.5 g (0.5 atom) of freshly cut sodium metal in small pieces through the condenser at a rate that maintains a gentle reflux from the heat of the reaction.

-

Initiation: Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol should be formed. Cool the flask to room temperature.

-

Ester Addition: Add 250 g (277 mL, 2.84 mol) of dry ethyl acetate to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution.

-

Reaction: After the addition is complete, gently heat the mixture to reflux using a water bath or heating mantle for 2-3 hours. The mixture will turn into a thick, reddish-brown paste. [16]6. Workup - Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add approximately 75 mL of 50% acetic acid with stirring until the mixture is just acidic to litmus paper. Avoid a large excess of acid. [16]7. Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of saturated NaCl solution to aid in layer separation. Separate the upper organic layer. Extract the aqueous layer with two 50 mL portions of ethyl acetate.

-

Drying and Purification: Combine all organic layers and dry over anhydrous calcium chloride. Filter to remove the drying agent. Remove the excess ethyl acetate solvent via simple distillation at atmospheric pressure.

-

Final Purification: Purify the remaining crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C at 18 mmHg.

Data Interpretation and Troubleshooting

Expected Yield: Under optimized conditions, this reaction can produce high yields. Studies have shown that yields can reach up to 91.55%. [17][18]However, literature procedures often report yields in the range of 28-65% for standard laboratory preparations without rigorous optimization. [17][16] Troubleshooting Common Issues:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents/glassware. 2. Insufficient reaction time/temperature. 3. Base was not fully active. | 1. Ensure all glassware is oven-dried and use anhydrous reagents. [17] 2. Monitor reaction by TLC; ensure reflux is maintained for the specified time. 3. Use fresh, clean sodium metal or commercially sourced sodium ethoxide stored under inert gas. |

| Formation of Side Products | 1. Transesterification (if base doesn't match ester). 2. Hydrolysis of ester (presence of water). | 1. Always match the alkoxide base to the ester (e.g., NaOEt for ethyl esters). [3][10] 2. Rigorously exclude moisture from the reaction. |

| Difficult Workup | Emulsion formation during extraction. | Add saturated brine solution to break the emulsion and improve layer separation. [16] |

| Reaction is too vigorous | Rate of sodium addition was too fast. | Add sodium in smaller portions and use an ice bath to moderate the initial exothermic reaction if necessary. [16] |

Applications in Research and Drug Development

β-Keto esters are foundational synthons in organic chemistry due to their unique structural features, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) sites. [4][5]This dual reactivity makes them invaluable for synthesizing a wide array of more complex molecular architectures.

-

Heterocycle Synthesis: They are key precursors for synthesizing various heterocyclic compounds like pyrimidines, pyrazoles, and quinolines, which are common scaffolds in many pharmaceuticals. [6][19]* Acetoacetic Ester Synthesis: The α-carbon of β-keto esters can be easily alkylated. Subsequent hydrolysis and decarboxylation provide a versatile route to a wide range of ketones. [20]* Anti-bacterial Agents: The structural motif of β-keto esters has been incorporated into the design of novel antibacterial compounds that can interfere with bacterial communication systems like quorum sensing. [21]

Conclusion

The sodium ethoxide-mediated Claisen condensation is a robust and indispensable tool for the synthesis of β-keto esters. A thorough understanding of the reaction mechanism, particularly the critical role of the final deprotonation step, is key to successful execution. By carefully controlling reaction parameters, ensuring anhydrous conditions, and adhering to strict safety protocols for handling sodium ethoxide, researchers can reliably access these versatile chemical intermediates for applications ranging from fundamental research to the development of novel therapeutics.

References

- Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a C

- Acetoacetic acid, ethyl ester. Organic Syntheses Procedure.

- Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt. Benchchem.

- Synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide as a c

- 23.

- SODIUM ETHOXIDE. 95%. Gelest, Inc.

- Sodium Ethoxide CAS NO 141-52-6 - Safety D

- Sodium ethoxide - Safety D

- ICSC 0674 - SODIUM ETHANOL

- SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.

- β‐Ketoesters: An Overview and It's Applications via Transesterification.

- Claisen Condens

- Claisen condens

- 23.

- Claisen Condensation Mechanism: Steps, Example & Tips. Vedantu.

- Claisen Condens

- A Comparative Guide to Sodium Hydride and Sodium Ethoxide in Claisen Condens

- Claisen condens

- The Claisen Condensation.

- Sodium Ethoxide Solution. Alkimia Pharmachem.

- Claisen Condensation Reaction Mechanism. Chemistry Steps.

- Claisen Condensation and Dieckmann Condens

- Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.

- Recent advances in the transesterification of β-keto esters.

- Ch21: Claisen condens

- Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alkimia.co.in [alkimia.co.in]

- 12. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the C-Alkylation of Enolates

Introduction: The Strategic Importance of C-C Bond Formation via Enolate Alkylation

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Among the myriad of strategies for C-C bond formation, the alkylation of enolates stands out as a robust and versatile method for introducing alkyl substituents at the α-position of a carbonyl group.[1][2] This transformation proceeds through the generation of a nucleophilic enolate intermediate, which subsequently undergoes a nucleophilic substitution reaction with a suitable electrophile, typically an alkyl halide.[1][3][4][5] The profound utility of this reaction lies in its reliability and the high degree of control that can be exerted over its stereochemical and regiochemical outcome.[2][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed laboratory procedure for the C-alkylation of enolates, underpinned by a thorough discussion of the mechanistic principles and practical considerations that ensure successful and reproducible outcomes.

Mechanistic Underpinnings: A Tale of Nucleophiles and Electrophiles

The C-alkylation of an enolate is fundamentally a two-step process:

-

Enolate Formation: The reaction commences with the deprotonation of the α-carbon of a carbonyl compound by a strong base, leading to the formation of a resonance-stabilized enolate anion.[1][7] The choice of base is critical and dictates the efficiency and selectivity of this step. Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are preferred to ensure complete and irreversible deprotonation, thereby preventing side reactions.[8][9]

-

Nucleophilic Attack (SN2 Reaction): The generated enolate, a potent carbon nucleophile, then attacks an electrophilic alkyl halide in a classic SN2 fashion.[1][3][4][5] This step results in the formation of a new C-C bond and the displacement of the halide leaving group. The stereochemical and steric constraints of the SN2 mechanism heavily influence the choice of the alkylating agent.[1][4][5][10]

Visualizing the Workflow: A Generalized Scheme for Enolate Alkylation

Caption: Generalized workflow for the C-alkylation of an enolate.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of an enolate alkylation reaction hinges on the careful selection of several key parameters. The following table summarizes the critical components and their influence on the reaction outcome.

| Parameter | Recommended Choices | Rationale and Key Considerations |

| Carbonyl Substrate | Ketones, Esters, Amides, Nitriles[4][10][11] | Aldehydes are generally poor substrates due to their propensity for self-condensation (aldol reaction).[4][10][12] |

| Base | Strong, Non-nucleophilic Bases: - Lithium Diisopropylamide (LDA)[8][13]- Sodium Hydride (NaH)[8][14]- Potassium Hexamethyldisilazide (KHMDS) | These bases ensure rapid and complete formation of the enolate, minimizing side reactions.[8][9] The choice of counterion (Li+, Na+, K+) can influence reactivity and stereoselectivity.[1] |

| Solvent | Anhydrous Aprotic Solvents: - Tetrahydrofuran (THF)[8][9]- Diethyl ether (Et₂O) | Protic solvents will quench the enolate.[1] Aprotic solvents are essential to maintain the reactivity of the enolate.[15] |

| Alkylating Agent | Primary Alkyl Halides (R-X, X = I, Br, Cl): - Methyl, ethyl, propyl, etc.- Allylic and benzylic halides[1][4][10] | The reaction proceeds via an SN2 mechanism, thus primary halides are ideal.[1] Secondary halides can lead to competing E2 elimination, while tertiary halides almost exclusively undergo elimination.[1][4][10] |

| Temperature | Enolate Formation: -78 °C to 0 °CAlkylation: -78 °C to room temperature | Low temperatures during enolate formation favor the formation of the kinetic enolate.[1][8] The alkylation step temperature depends on the reactivity of the electrophile. |

Controlling Regioselectivity: The Kinetic vs. Thermodynamic Enolate Dichotomy

For unsymmetrical ketones, the choice of reaction conditions allows for the selective formation of either the kinetic or the thermodynamic enolate, leading to different regioisomeric products.[1][16]

-

Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton.[17] This is favored by strong, bulky bases (like LDA), low temperatures (-78 °C), and short reaction times.[1][8]

-

Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate.[17] Its formation is favored by weaker bases (like NaOEt), higher temperatures, and longer reaction times, which allow for equilibration.[1][8]

Detailed Experimental Protocol: C-Alkylation of 2-Methylcyclohexanone (Kinetic Control)

This protocol details the methylation of 2-methylcyclohexanone under conditions that favor the formation of the kinetic enolate, leading primarily to 2,6-dimethylcyclohexanone.

Materials:

-

2-Methylcyclohexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-